![molecular formula C17H20N2O4S2 B2618972 Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate CAS No. 895262-65-4](/img/structure/B2618972.png)

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

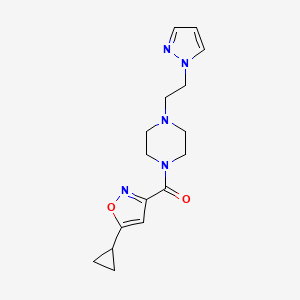

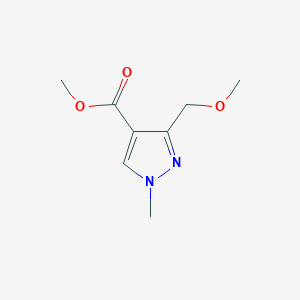

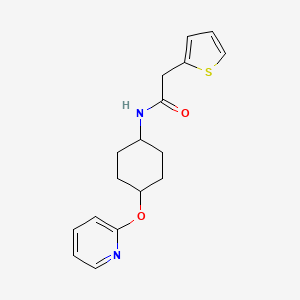

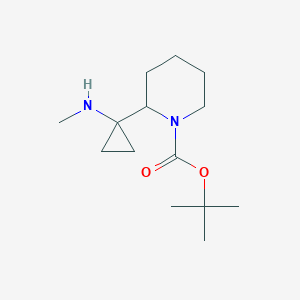

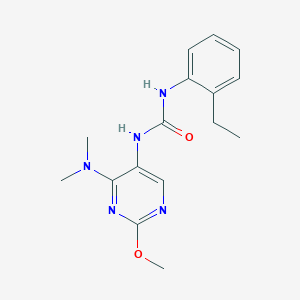

“Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate” is a chemical compound that contains 48 bonds in total, including 27 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, 1 aromatic ester, 1 urea (-thio) derivative, and 1 aliphatic tertiary amine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of “this compound” includes 46 atoms in total, comprising 21 Hydrogen atoms, 18 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 2 Sulfur atoms .Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with oxidoreductase enzymes . These enzymes play a crucial role in various biological processes, including cellular respiration and detoxification.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to stabilize enzyme-inhibitor complexes through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Result of Action

Similar compounds have been shown to exhibit significant antibacterial and antifungal activity .

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent pharmacological effects in animal models. However, it also has some limitations. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential therapeutic applications in humans.

Zukünftige Richtungen

There are several future directions for the study of Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate. One potential direction is to investigate its potential as a treatment for neuropathic pain. Another direction is to study its interactions with other neurotransmitter systems, such as the glutamatergic and cholinergic systems. Additionally, more research is needed to determine its safety and efficacy in humans and to identify any potential side effects.

Synthesemethoden

The synthesis of Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate has been reported in the literature. The method involves the reaction of 3-(methylthio)thiophene-2-carboxylic acid with benzylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methyl iodide to yield the final compound.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate has been studied for its potential therapeutic applications. It has been reported to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. It has also been shown to have potential as a treatment for neuropathic pain and as an inhibitor of monoamine oxidase (MAO).

Eigenschaften

IUPAC Name |

methyl 3-(4-benzylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-23-17(20)16-15(7-12-24-16)25(21,22)19-10-8-18(9-11-19)13-14-5-3-2-4-6-14/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHLWOSGBLCRLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2618893.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine](/img/structure/B2618897.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2618900.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2618902.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2618906.png)

![11-amino-2,3-dimethoxy-5,6,13,13a-tetrahydro-8H-pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2618907.png)

![1-(4-Tert-butylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[c]pyrazol-4-ol](/img/structure/B2618909.png)